molecular formula C23H15F2NO2 B1684385 Brequinar CAS No. 96187-53-0

Brequinar

Katalognummer B1684385
CAS-Nummer: 96187-53-0
Molekulargewicht: 375.4 g/mol
InChI-Schlüssel: PHEZJEYUWHETKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brequinar (DuP-785) is a drug that acts as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . This compound was invented by DuPont Pharmaceuticals in the 1980s .


Synthesis Analysis

A novel convergent synthesis of this compound-based probes has been disclosed . This includes a 16-step convergent synthesis of the first this compound-PROTAC and a four-step approach towards the first mitochondrial-directed this compound probe . Both the PROTAC and mitochondria-directed probe of this compound possess cytotoxicity superior to this compound in a colony formation assay .


Molecular Structure Analysis

This compound’s molecular formula is C23H15F2NO2 . It has a molar mass of 375.37 g/mol . The structure of this compound has been analyzed using various techniques, including molecular docking and dynamic simulations .


Chemical Reactions Analysis

This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway . It has been evaluated in multiple clinical trials as a potential treatment for cancer .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 375.37 . It is soluble at 25 mg/mL in DMSO . The storage conditions for this compound powder are -20°C for 3 years and 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Krebs-Immuntherapie

Brequinar hat sich als wirksam bei der Durchsetzung der Differenzierung von myeloid abgeleiteten Suppressorzellen (MDSCs) erwiesen, die bekanntermaßen die Antitumor-Immunität bei verschiedenen Krebsarten behindern . Durch die Hemmung der Dihydroorotat-Dehydrogenase (DHODH) zeigt this compound eine Zytotoxizität bei hämatologischen Malignomen . Es wurde gezeigt, dass this compound die terminale Differenzierung von MDSCs wiederherstellen kann, wodurch die Wirksamkeit der Immuncheckpoint-Blockadetherapie verbessert wird .

Behandlung von Brustkrebs

Im Kontext von Brustkrebs wurde this compound angepasst, um MDSCs durch Steigerung der Knochenmarkprogenitorzellen zu schwächen . Dieser Ansatz hat einen alternativen Weg für Krebserkrankungen eröffnet, die auf konventionelle Therapien nicht ansprechen .

Targeting des Pyrimidin-Stoffwechsels

This compound ist ein potenter und spezifischer Inhibitor von DHODH . Es wurde verwendet, um den Pyrimidin-Stoffwechsel zu zielen, der für die Aufrechterhaltung grundlegender Zellfunktionen wie der DNA- und RNA-Biosynthese notwendig ist . Dysfunktionen im Pyrimidin-Stoffwechsel sind eng mit der Progression von Krebs verbunden .

Präzisions-Krebsmedizin

Im Zeitalter der Präzisions-Krebsmedizin wurde this compound wegen seines Potenzials zur gezielten Beeinflussung des Pyrimidin-Stoffwechsels in Betracht gezogen . Das Zusammenspiel von onkogener Signalgebung und Pyrimidinsynthese bei der Tumorentstehung wurde untersucht, und die Rolle von this compound in diesem Zusammenhang wird derzeit erforscht .

Behandlung von soliden Tumor-Malignomen

This compound wurde in frühen klinischen Studien für Patienten mit fortgeschrittenen soliden Tumor-Malignomen eingesetzt . Es ist jedoch wichtig zu beachten, dass es Berichte über schwerwiegende toxische Wirkungen gibt .

Forschung zu Virusinfektionen

Auch wenn es sich nicht direkt um eine Anwendung handelt, ist es erwähnenswert, dass this compound im Zusammenhang mit Virusinfektionen getestet wurde . Es wurde jedoch festgestellt, dass die Anwendung von this compound auf infizierte Zellen nicht ausreicht, um die Zellen vor einer virusinduzierten Mortalität zu schützen .

Safety and Hazards

Brequinar should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplant and also as an anti-cancer drug . It has also been researched as part of a potential combination therapy for some cancers . Currently, Clear Creek Bio is developing this compound as a potential treatment for COVID-19 .

Biochemische Analyse

Biochemical Properties

Brequinar interacts with the enzyme DHODH, which plays a critical role in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine-based nucleotides, essential components of DNA and RNA .

Cellular Effects

This compound has been shown to inhibit cell growth in various types of cells, including myeloid-derived suppressor cells (MDSCs) and glioblastoma cells . It exerts its effects by causing pyrimidine depletion, which leads to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DHODH . This inhibition blocks the synthesis of pyrimidine-based nucleotides, leading to a decrease in the available nucleotides for DNA and RNA synthesis . This results in cell cycle arrest and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to maintain its inhibitory effects on DHODH from 24 to 72 hours post-inoculation . It has also been reported that this compound shows cytotoxicity in hematological malignancy .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth at dosages of 20-40 mg/kg/day

Metabolic Pathways

This compound is involved in the de novo pyrimidine biosynthesis pathway . It inhibits the enzyme DHODH, disrupting the synthesis of pyrimidine-based nucleotides .

Subcellular Localization

This compound targets DHODH, an enzyme located in the inner membrane of mitochondria Therefore, it can be inferred that this compound localizes to the mitochondria to exert its effects

Eigenschaften

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96201-88-6 (hydrochloride salt)
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00242165
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96187-53-0
Record name Brequinar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96187-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brequinar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREQUINAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-Fluoroisatin (72.6 g, 0.44 mole) and 4-(2-fluorophenyl) propiophenone (100 g, 0.44 mole) were suspended in 720 ml of ethanol and stirred mechanically as a solution of KOH (147.8 g, 2.64 mole) in 300 ml of water was added dropwise over 15 minutes. The reaction mixture was heated at reflux for 12 hours, cooled and the ethanol evaporated under reduced pressure. The resulting solid was dissolved in water and washed with ethyl ether. The aqueous layer was cooled to 5° and acidified with glacial acetic acid. The resulting precipitate was filtered, washed 2 times with 300 ml of ethyl ether and dried. Recrystallization from dimethylformamide and water gave 84 g of a white 2-(2'-Fluoro-1,1'-biphenyl-4-yl)-6-fluoro-3-methyl-4-quinolinecarboxylic acid, m.p. 315°-317°.
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
147.8 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
720 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brequinar
Reactant of Route 2
Brequinar
Reactant of Route 3
Reactant of Route 3
Brequinar
Reactant of Route 4
Brequinar
Reactant of Route 5
Reactant of Route 5
Brequinar
Reactant of Route 6
Brequinar

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.